molecular formula C4H5N3S B13624388 Thiazole-5-carboxamidine

Thiazole-5-carboxamidine

Cat. No.: B13624388
M. Wt: 127.17 g/mol
InChI Key: CENALTKWKHZDJV-UHFFFAOYSA-N
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Description

Thiazole-5-carboxamidine is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole-5-carboxamidine typically involves the Hantzsch thiazole synthesis, which is one of the most common methods for obtaining thiazole moieties. This method involves the cyclization reaction between alpha-halocarbonyl compounds and reactants containing the N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones . The reaction conditions can vary, including the use of aprotic or protic solvents and the presence or absence of a base catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiazole-5-carboxamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazole derivatives .

Comparison with Similar Compounds

Thiazole-5-carboxamidine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. This compound is unique due to its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for various applications .

Properties

Molecular Formula

C4H5N3S

Molecular Weight

127.17 g/mol

IUPAC Name

1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C4H5N3S/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6)

InChI Key

CENALTKWKHZDJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=N)N

Origin of Product

United States

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